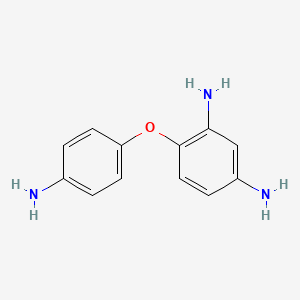
4-(4-Aminophenoxy)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenoxy)benzene-1,3-diamine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Science
Polyimide Synthesis
One of the primary applications of 4-(4-Aminophenoxy)benzene-1,3-diamine is in the synthesis of polyimides. These polymers are known for their high thermal stability and excellent mechanical properties. The compound serves as a diamine component in the formation of polyimides when reacted with aromatic tetracarboxylic acids. For instance, it has been utilized in creating thermoplastic polyimides that exhibit solubility and thermoplasticity, which are crucial for applications requiring flexible materials that can withstand high temperatures .
Case Study: Liquid Crystal Displays (LCDs)
The compound is also used in the production of alignment films for liquid crystal displays. These films are essential for aligning liquid crystal molecules within LCDs, enhancing display performance. The use of this compound in this context allows for precise control over the alignment angle of liquid crystals, which is critical for achieving optimal display characteristics .
Materials Engineering
Nanofiltration Membranes
In materials engineering, this compound plays a role as a building block for nanofiltration membranes. These membranes are utilized in various applications including water purification and selective separation processes. The compound's structure contributes to the membrane's permeability and selectivity properties, making it an ideal candidate for advanced filtration technologies .
Thermal Conductive Composites
The compound is also incorporated into high-performance thermal conductive composites when combined with other materials such as boron nitride. These composites exhibit enhanced thermal conductivity and are suitable for applications in electronics where heat dissipation is critical .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures. The use of specific mobile phases containing acetonitrile and phosphoric acid facilitates effective chromatographic separation . This application is particularly useful in pharmacokinetics for determining drug concentrations in biological samples.
Eigenschaften
CAS-Nummer |
23843-88-1 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-(4-aminophenoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,13-15H2 |
InChI-Schlüssel |
MCFXXLUSGLPRSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)N |
Key on ui other cas no. |
23843-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















